molecular formula C10H10N2O2S B14389821 Ethyl thieno[2,3-b]pyridin-6-ylcarbamate CAS No. 89423-60-9

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate

Cat. No.: B14389821
CAS No.: 89423-60-9
M. Wt: 222.27 g/mol
InChI Key: FWUKBQDEWUVWEI-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate is a chemical compound based on the thienopyridine scaffold, a structure of significant interest in medicinal chemistry for the development of novel anticancer agents . Compounds featuring this core structure have been extensively investigated for their ability to inhibit key oncogenic signaling pathways . Research indicates that synthetic thienopyridine derivatives can function as potent inhibitors of the Phosphatidylinositol-3-kinase (PI3K) pathway . The PI3K/AKT/mTOR signaling axis is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers, making it a fruitful target for therapeutic intervention . By potentially modulating this pathway, derivatives of thienopyridine can induce antiproliferative effects and are evaluated for their activity against various human tumor cell lines, including breast cancer models . The morpholine ring, often present in similar pharmacologically active compounds, is known to be crucial for binding to the kinase hinge region, while other substituents can interact with different regions of the active site to influence potency and selectivity . This compound could serve as a valuable precursor or intermediate for further chemical exploration to develop new targeted therapies. This product is intended for research purposes to further elucidate the structure-activity relationships and mechanisms of action of thienopyridine-based compounds in oncology and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89423-60-9

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl N-thieno[2,3-b]pyridin-6-ylcarbamate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-8-4-3-7-5-6-15-9(7)11-8/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

FWUKBQDEWUVWEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C=C1)C=CS2

Origin of Product

United States

Preparation Methods

Step 1: Formation of Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation of thiophene or pyridine derivatives. A common approach involves reacting 3-oxo-3-(thiophen-2-yl)propionitrile with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide). This yields ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as an intermediate.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Temperature : 80–100°C
  • Yield : 60–75%

Step 2: Carbamoylation with Ethyl Chloroformate

The intermediate amine is treated with ethyl chloroformate to introduce the carbamate group. This step is conducted in anhydrous DMF or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) to scavenge HCl.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine to ethyl chloroformate)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 70–85%

Example :

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate + Ethyl chloroformate → Ethyl thieno[2,3-b]pyridin-6-ylcarbamate  

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of the thieno[2,3-b]pyridine core, reducing reaction times from hours to minutes. This method is ideal for thermally sensitive intermediates.

Procedure :

  • Reactants : 2-Halobenzonitriles and methyl thioglycolate.
  • Conditions :
    • Solvent : DMSO or DMF
    • Base : Triethylamine
    • Microwave Power : 150–200 W
    • Temperature : 130–150°C
    • Time : 10–20 minutes

Yield : 58–96%

Advantages :

  • Improved regioselectivity.
  • Reduced byproduct formation compared to conventional heating.

Functional Group Interconversion

Amination-Carbamoylation Sequence

Starting from 6-bromothieno[2,3-b]pyridine , a palladium-catalyzed amination introduces the amine group, followed by carbamoylation.

Key Steps :

  • Buchwald-Hartwig Amination :
    • Catalyst : Pd(OAc)₂/Xantphos
    • Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
    • Yield : 65–80%
  • Carbamoylation : As described in Section 1.

Example :

6-Bromothieno[2,3-b]pyridine → 6-Aminothieno[2,3-b]pyridine → this compound  

Alternative Routes from Patent Literature

One-Pot Synthesis

A patent (WO2014199195A1) describes a one-pot method using 3,4,5-trimethoxyphenylacetonitrile and ethyl 2-cyanoacetate under acidic conditions.

Reaction Conditions :

  • Acid Catalyst : Concentrated HCl
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Yield : 71%

Advantages :

  • Eliminates intermediate isolation.
  • Scalable for industrial production.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Cyclocondensation 70–85% 6–8 hours High purity; well-established Multi-step; requires purification
Microwave-Assisted 58–96% 10–20 minutes Rapid; energy-efficient Specialized equipment required
Functional Interconversion 65–80% 4–6 hours Flexible for derivatives Palladium catalysts increase cost
One-Pot Synthesis 71% 3–5 hours Simplified workflow; scalable Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carbamates, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl thieno[2,3-b]pyridin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Pim-1 kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences between ethyl thieno[2,3-b]pyridin-6-ylcarbamate and related compounds:

Compound Name Core Structure Substituents Key Functional Groups
This compound Thieno[2,3-b]pyridine Ethyl carbamate at 6-position Carbamate, thiophene, pyridine
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 2-Carboxylate, 3-amino, 6-(4-methylphenyl) Ester, amino, aryl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thieno hybrid Thioether, thietan-3-yloxy, acetate Thioether, ester
4-Dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes Thieno[2,3-d]pyrimidine Chloro, dialkylamino, methylthio Aldehyde, pyrimidine
3-Amino-5-ethoxycarbonyl-4-aryl-thieno[2,3-b]pyridines Thieno[2,3-b]pyridine Ethoxycarbonyl, 3-amino, 4-aryl Ester, amino, aryl

Physicochemical and Pharmacokinetic Properties

  • Solubility: The ethyl carbamate group in the target compound improves aqueous solubility compared to unsubstituted thienopyridines, similar to ester/carbonate analogs (e.g., compounds in ) .
  • LogP: Ethyl carbamate derivatives exhibit moderate lipophilicity (XLogP3 ~4.7 for analogs in ), whereas thioether-containing compounds () may have higher LogP due to nonpolar sulfur atoms .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., 3-amino-thienopyridines) show higher hydrogen-bond donor/acceptor counts (e.g., 1 donor, 5 acceptors in ), enhancing target binding .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl thieno[2,3-b]pyridin-6-ylcarbamate, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with thiophene derivatives. For example, hydrazine hydrate reacts with ethoxycarbonyl-substituted intermediates under reflux in ethanol to form thieno[2,3-b]pyridine cores . Key intermediates like ethyl 3-amino-6-aryl-thieno[2,3-b]pyridine-2-carboxylates are characterized using:

  • IR spectroscopy to confirm carbamate C=O stretches (~1660 cm⁻¹) and NH₂/NH groups .
  • ¹H/¹³C NMR to resolve substituent effects (e.g., aryl protons at δ 7.2–8.1 ppm; methyl groups at δ 2.3–2.6 ppm) .
  • Elemental analysis to validate purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced Question: How do reaction conditions influence byproduct formation during cyclocondensation, and how can these be mitigated?

Methodological Answer:
Heating ethoxycarbonyl precursors with hydrazine hydrate in ethanol may yield mixtures of hydrazides (e.g., compound 4 ) and cyclized products (e.g., compound 3 ) due to competing nucleophilic attack pathways . To minimize byproducts:

  • Temperature control : Lower temperatures (50–60°C) favor cyclization over hydrazide formation.
  • Reagent stoichiometry : Excess hydrazine (1.5–2 eq.) drives the reaction toward the desired product .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol resolves mixtures .

Basic Question: What spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 396.0825 for C₁₈H₁₄F₃N₃O₂S) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton connectivity, resolving overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for ethyl 2-amino-6-benzyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .

Advanced Question: How can substituent effects on bioactivity be systematically evaluated in thieno[2,3-b]pyridine derivatives?

Methodological Answer:

  • Library design : Introduce substituents (e.g., electron-withdrawing -CF₃, electron-donating -OCH₃) at positions 4 and 6 to probe steric/electronic effects .
  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli (e.g., MIC = 8–32 µg/mL for 4-chlorophenyl derivatives) .
  • QSAR modeling : Correlate substituent parameters (Hammett σ, π) with bioactivity to identify pharmacophores .

Basic Question: What are common challenges in interpreting spectral data for thieno[2,3-b]pyridine derivatives, and how are they addressed?

Methodological Answer:

  • Overlapping NMR signals : Use deuterated DMSO-d₆ to enhance resolution of NH/NH₂ protons. Decoupling experiments or 2D NMR (HSQC) differentiate aromatic protons .
  • Ambiguous IR assignments : Compare experimental spectra with computed (DFT) vibrational modes for carbamate and cyano groups .
  • Mass fragmentation patterns : Employ tandem MS/MS to distinguish isobaric ions (e.g., loss of -COOEt vs. -CN groups) .

Advanced Question: How can computational methods guide the optimization of this compound synthesis?

Methodological Answer:

  • Reaction mechanism modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition states and rate-limiting steps in cyclocondensation .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields (e.g., ethanol vs. DMF) .
  • Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity of derivatives to target enzymes (e.g., DHFR for antimicrobial activity) .

Basic Question: What protocols are recommended for evaluating the antimicrobial activity of thieno[2,3-b]pyridine derivatives?

Methodological Answer:

  • Agar dilution method : Prepare compound dilutions in Mueller-Hinton agar, inoculate with bacterial strains, and incubate at 37°C for 18–24 hrs .
  • Zone of inhibition : Measure inhibition diameters (≥15 mm indicates potency) against Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) pathogens .
  • Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin) to assess relative efficacy .

Advanced Question: How can contradictory bioactivity data between in vitro and in silico studies be resolved?

Methodological Answer:

  • Validate assay conditions : Ensure compound solubility (use DMSO ≤1% v/v) and stability (HPLC monitoring over 24 hrs) .
  • Re-evaluate docking parameters : Adjust protonation states (e.g., carbamate NH vs. deprotonated forms) and refine binding pocket flexibility .
  • Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to address false negatives from resistance mechanisms .

Table 1: Key Spectral Data for this compound Derivatives

Derivative SubstituentsIR C=O (cm⁻¹)¹H NMR (δ, ppm)MS [M+H]⁺
4-(4-Bromophenyl) 16607.45 (d, J=8 Hz, ArH)396.08
6-Methyl 16652.34 (s, CH₃)264.35
3-CF₃ 16624.30 (q, J=7 Hz, OCH₂)331.10

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